- Stereoselective total synthesis of (±)-vindeburnol and (±)-16-epi-vindeburnol, Chemical Communications (Cambridge, 2021, 57(88), 11669-11672
Cas no 96184-81-5 (4-Oxocyclohexanecarbaldehyde)
4-Oxocyclohexanecarbaldehyde structure
Product Name:4-Oxocyclohexanecarbaldehyde
Número CAS:96184-81-5
MF:C7H10O2
Megavatios:126.153102397919
MDL:MFCD04972553
CID:61833
PubChem ID:11170973
Update Time:2024-10-25
4-Oxocyclohexanecarbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- Cyclohexanone-4-carboxaldehyde
- 4-Oxocyclohexanecarboxyaldehyde
- 4-Formylcyclohexanone
- 4-Oxocyclohexanecarbaldehyde
- 4-OXO-CYCLOHEXANECARBOXALDEHYDE
- 4-OXO-CYCLOHEXANECARBOXYALDEHYDE
- (+/-)-cyclohexanone-4-carboxaldehyde
- 1-formyl-4-oxocyclohexane
- 4-Oxo-cyclohexancarbaldehyd
- 4-oxo-cyclohexanecarbaldehyde
- Cyclohexanecarboxaldehyde,4-oxo-(9CI)
- 4-oxocyclohexane-1-carbaldehyde
- CYCLOHEXANECARBOXALDEHYDE, 4-OXO-
- PubChem2083
- Cyclohexanone-4-carbaldehyde
- SFNKUFOBKQJUEB-UHFFFAOYSA-N
- 6740AC
- FCH849710
- VZ31621
- AB21200
- AB0100261
- AX8099795
- 184O815
- 4-Oxocyclohexanecarboxaldehyde (ACI)
-
- MDL: MFCD04972553
- Renchi: 1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2
- Clave inchi: SFNKUFOBKQJUEB-UHFFFAOYSA-N
- Sonrisas: O=CC1CCC(=O)CC1
Atributos calculados
- Calidad precisa: 126.06800
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 119
- Superficie del Polo topológico: 34.1
Propiedades experimentales
- Denso: 1.151
- Punto de ebullición: 223 ºC
- Punto de inflamación: 81 ºC
- PSA: 34.14000
- Logp: 0.94460
4-Oxocyclohexanecarbaldehyde Datos Aduaneros
- Código HS:2914400090
- Datos Aduaneros:
中国海关编码:
2914400090概述:
2914400090 其他酮醇及酮醛。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
4-Oxocyclohexanecarbaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM128478-1g |
4-oxocyclohexane-1-carbaldehyde |
96184-81-5 | 95% | 1g |
$337 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK068-250mg |
4-Oxocyclohexanecarbaldehyde |
96184-81-5 | 95+% | 250mg |
1580CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK068-100mg |
4-Oxocyclohexanecarbaldehyde |
96184-81-5 | 95+% | 100mg |
657CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O839440-100mg |
4-Oxocyclohexanecarbaldehyde |
96184-81-5 | 95% | 100mg |
844.20 | 2021-05-17 | |
| Fluorochem | 223782-250mg |
Cyclohexanone-4-carboxaldehyde |
96184-81-5 | 95% | 250mg |
£118.00 | 2022-02-28 | |
| Fluorochem | 223782-1g |
Cyclohexanone-4-carboxaldehyde |
96184-81-5 | 95% | 1g |
£298.00 | 2022-02-28 | |
| Apollo Scientific | OR939610-250mg |
Cyclohexanone-4-carboxaldehyde |
96184-81-5 | 97+% | 250mg |
£63.00 | 2024-05-23 | |
| Apollo Scientific | OR939610-1g |
Cyclohexanone-4-carboxaldehyde |
96184-81-5 | 97+% | 1g |
£247.00 | 2024-05-23 | |
| abcr | AB444257-250 mg |
4-Oxocyclohexanecarbaldehyde; . |
96184-81-5 | 250MG |
€252.30 | 2022-03-24 | ||
| abcr | AB444257-1 g |
4-Oxocyclohexanecarbaldehyde; . |
96184-81-5 | 1g |
€559.20 | 2022-03-24 |
4-Oxocyclohexanecarbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Trimethylamine ; -78 °C → rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Trimethylamine ; -78 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation of heterocyclic compounds containing basic group as CXCR4 antagonists, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Nitric acid , Sodium, [μ13-[1,15-bis[[di(hydroxy-κO:κO)phenylsilyl]oxy-κO]-1,3,5,7,9,11,13,15-… Solvents: Acetonitrile
Referencia
- A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activity, RSC Advances, 2016, 6(53), 48165-48180
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Water ; reflux
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux
Referencia
- Method for preparing cyclohexyl formaldehyde by ionic liquid catalysis, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Methanol Solvents: Methanol
Referencia
- Chemistry of enol ethers. LXXXVI. Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-dienes with α,β-unsaturated aldehydes. 1-Formyl-4-(trimethylsiloxy)-3-cyclohexenes and 1-formyl-4-oxocyclohexanes, Zhurnal Organicheskoi Khimii, 1988, 24(11), 2309-15
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt
Referencia
- Preparation of arylfuranone derivatives for use as antifibrotic agents, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Propanal , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 1 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Referencia
- Preparation of nitrogen-containing bicyclic compounds, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Nickel bromide (NiBr2), trihydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Ethyl acetate ; 10 min, rt
1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled
1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled
Referencia
- Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes, Organic Letters, 2019, 21(19), 7804-7808
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referencia
- Synthesis of biological activities of tetrahydroquinazoline analogs of aminopterin and methotrexate, Journal of Heterocyclic Chemistry, 1995, 32(1),
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Referencia
- Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model, Chemistry - A European Journal, 2008, 14(36), 11415-11422
4-Oxocyclohexanecarbaldehyde Raw materials
- 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane
- 4-oxocyclohexane-1-carboxylic acid
- 4-(Hydroxymethyl)cyclohexanone
- 4-TRIMETHYLSILANYLOXY-CYCLOHEX-3-ENE-CARBALDEHYDE
- Methylcyclohexane
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
4-Oxocyclohexanecarbaldehyde Preparation Products
- 4-Oxocyclohexanecarbaldehyde (96184-81-5)
- 3-oxocyclohexane-1-carbaldehyde (69814-26-2)
- cis-4-Methylcyclohexanol (7731-28-4)
- cis-3-methylcyclohexan-1-ol (5454-79-5)
- trans-3-methylcyclohexan-1-ol (7443-55-2)
- cis-2-Methylcyclohexanol (7443-70-1)
- trans-2-Methylcyclohexanol (7443-52-9)
- cyclohexanecarbaldehyde (2043-61-0)
- Cyclohexanemethanol (100-49-2)
- 1-Methylcyclohexanol (590-67-0)
- trans-4-Methylcyclohexanol (7731-29-5)
- 2-oxocyclohexanecarbaldehyde (1193-63-1)
4-Oxocyclohexanecarbaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde
Número de pedido:A11197
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 21:23
Precio ($):452.0
Correo electrónico:sales@amadischem.com
4-Oxocyclohexanecarbaldehyde Literatura relevante
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Cetonas, solo salida de texto traducido.
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- Disolventes y Químicos Orgánicos Compuestos Orgánicos Aldehído/Cetona
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde
Pureza:99%
Cantidad:5g
Precio ($):452.0